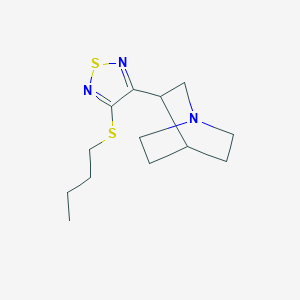

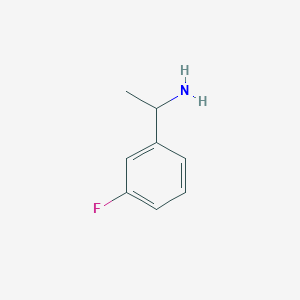

![molecular formula C8H6S B130079 ベンゾ[b]チオフェン-D6 CAS No. 1444206-31-8](/img/structure/B130079.png)

ベンゾ[b]チオフェン-D6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

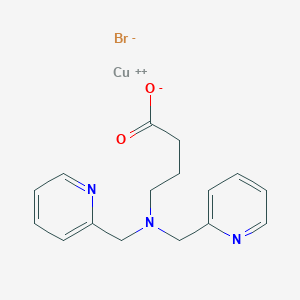

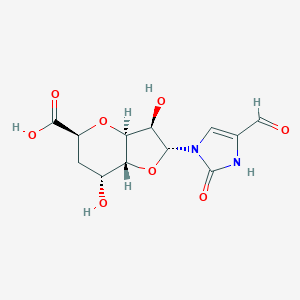

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is soluble in ether, acetone, benzene, and general organic solvents, soluble in alcohol, insoluble in water, and soluble in concentrated sulfuric acid to show cherry red, which disappears when heated .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has attracted intensive research. An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular weight of Benzo[b]thiophene is 134.198 . The 3D structure of Benzo[b]thiophene can be viewed using Java or Javascript .Chemical Reactions Analysis

An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular weight of 134.198. It has an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .科学的研究の応用

有機光電材料

ベンゾ[b]チオフェン誘導体は、優れた光物理的特性を有するため、有機光電材料の開発において広く用いられています。 これらの化合物は、有機太陽電池や光検出器などのデバイスの効率にとって重要な強い吸収および発光特性を示す材料の作製に不可欠です .

有機半導体

ベンゾ[b]チオフェン-D6の安定なπ共役系は、有機半導体において貴重な成分となっています。 半導体材料への組み込みは、有機電界効果トランジスタ(OFET)やその他の電子デバイスの性能にとって重要な電荷輸送特性を強化することができます .

医薬品合成

This compoundは、様々な医薬品的に重要な分子の合成におけるビルディングブロックとして役立ちます。 その構造モチーフは、抗炎症剤やキナーゼ阻害剤など、多様な治療用途を持つ医薬品に見られ、医薬品化学における重要性を示しています .

合成有機化学

合成有機化学において、this compoundは、複雑な分子構造を構築するために利用されます。 アリンカップリングや求電子置換などの反応に関与し、多官能性有機化合物の合成を可能にします .

光化学

This compound中の電子豊富な硫黄原子は、光との相互作用を高め、光化学的研究の候補となっています。 光化学付加反応に関与し、天然物合成や材料科学に関連する光反応を研究するために使用できます .

電気化学

This compoundは、電気化学研究においても重要です。 その誘導体は、エネルギー貯蔵材料、エレクトロクロミックデバイス、センサーの開発に不可欠な電気化学的特性について研究されています .

作用機序

Target of Action

Benzo[b]thiophene-D6, a derivative of benzo[b]thiophene, has been found to have potential anticancer effects . The primary targets of this compound are cancer cell lines such as HT-29 and A549 . These cell lines are often used in research as models for human cancers, and their inhibition can lead to the suppression of cancer growth.

Mode of Action

The compound interacts with its targets by exhibiting antiproliferative activities, which means it can inhibit cell growth and multiplication . This interaction results in changes at the cellular level, including the induction of apoptosis (programmed cell death) and cell cycle arrest at the G0/G1 phase . Molecular docking studies suggest that the compound can bind well to the active site of the VEGFR2 receptor , a key player in angiogenesis, the process by which new blood vessels form from pre-existing vessels.

Biochemical Pathways

The induction of apoptosis and cell cycle arrest suggests that it may interfere with the signaling pathways that regulate these processes . The binding to the VEGFR2 receptor also implies that it could affect the VEGF signaling pathway, which plays a crucial role in angiogenesis .

Result of Action

The result of Benzo[b]thiophene-D6’s action is the inhibition of cancer cell growth. This is achieved through the induction of apoptosis and cell cycle arrest in the targeted cancer cells . The compound’s potential to bind to the VEGFR2 receptor suggests that it may also inhibit angiogenesis , thereby preventing the formation of new blood vessels that tumors need to grow and survive.

Safety and Hazards

Benzo[b]thiophene causes severe skin burns and eye damage. It may cause respiratory irritation. It is advised not to breathe dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .

将来の方向性

Benzo[b]thiophenes are present in a large number of natural and non-natural compounds. They have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. The use of benzo[b]thiophene derivatives in other fields has also been reported .

生化学分析

Biochemical Properties

Benzo[b]thiophene-D6 has been found to interact with various biomolecules, playing a significant role in biochemical reactions . It has been synthesized using a hybrid pharmacophore approach, resulting in a series of derivatives with potential anticancer effects .

Cellular Effects

The effects of Benzo[b]thiophene-D6 on cells have been studied extensively. It has been found to exhibit antiproliferative activities on HT-29 and A549 cancer cell lines . The compound induces apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .

Molecular Mechanism

At the molecular level, Benzo[b]thiophene-D6 exerts its effects through various mechanisms. Molecular docking studies have revealed that it can bind well to the active site of the VEGFR2 receptor . This binding interaction is believed to contribute to its anticancer effects .

Temporal Effects in Laboratory Settings

Its antiproliferative activities have been observed in in vitro studies .

特性

IUPAC Name |

2,3,4,5,6,7-hexadeuterio-1-benzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H/i1D,2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEHBMOGCRZNNI-MZWXYZOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)[2H])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

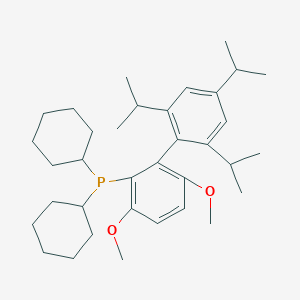

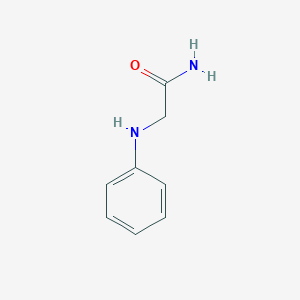

![N-[5-(Diphenylphosphinoylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B130028.png)